molecular formula C18H12F2N2O4 B2835238 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide CAS No. 1211089-29-0

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2835238
CAS RN: 1211089-29-0
M. Wt: 358.301
InChI Key: MOTHNKIYCRVLLN-UHFFFAOYSA-N
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Description

“N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide” is a complex organic compound. It contains a benzodioxole group, an isoxazole group, and a difluorobenzamide group . The benzodioxole group is a common motif in many bioactive compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to obey Lipinski’s rule of five, which suggests good bioavailability . The compound’s properties such as solubility, stability, and reactivity would need to be determined through experimental studies.

Scientific Research Applications

Anticancer Applications

A series of compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been designed and synthesized for their potential anticancer activity . These compounds have been evaluated against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Some of these compounds have shown potent growth inhibition properties .

Cell Cycle Arrest and Apoptosis Induction

Some of these compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This makes them potential candidates for further development as antitumor agents .

Antimicrobial Applications

Compounds containing the benzo[d][1,3]dioxol-5-yl moiety have been found to possess important antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents .

COX-2 Inhibition

These compounds have also been found to act as COX-2 inhibitors . COX-2 is an enzyme that plays a crucial role in inflammation and pain, so these compounds could potentially be developed into new anti-inflammatory or analgesic drugs .

Anti-Juvenile Hormone Activity

Compounds with the benzo[d][1,3]dioxol-5-yl moiety have been found to exhibit anti-juvenile hormone activity . Juvenile hormones are a group of acyclic sesquiterpenoids that regulate many aspects of insect physiology. Compounds with anti-juvenile hormone activity can potentially be used in pest control .

Detection of Heavy Metal Ions

Compounds with the benzo[d][1,3]dioxol-5-yl moiety have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . This makes them useful in the development of sensitive and selective sensors for heavy metal ions .

Future Directions

The compound could potentially be explored for its bioactive properties, given the known activities of similar compounds . It could be a promising precursor for the development of new drugs . Further studies would be needed to fully understand its properties and potential applications.

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O4/c19-12-2-1-3-13(20)17(12)18(23)21-8-11-7-15(26-22-11)10-4-5-14-16(6-10)25-9-24-14/h1-7H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTHNKIYCRVLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide

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